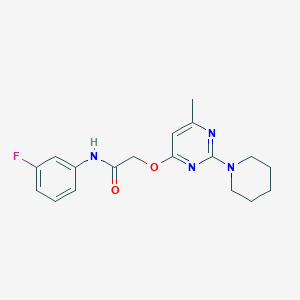

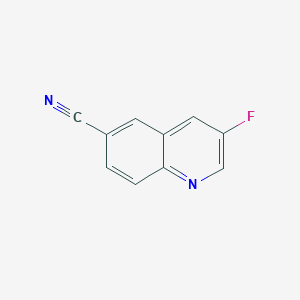

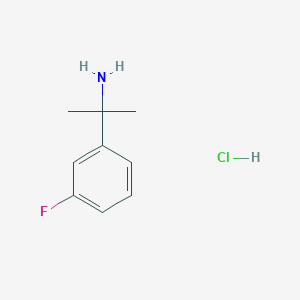

N-(3-fluorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as "compound X" in scientific literature.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

- Research on similar compounds has shown potential in the development of anticonvulsant drugs. A study by (Obniska et al., 2015) synthesized and evaluated a series of acetamides for anticonvulsant activity, finding that certain compounds provided protection in animal models of epilepsy.

Antineoplastic Activity

- A derivative of the compound, Flumatinib, was studied for its metabolism in chronic myelogenous leukemia (CML) patients. The study by (Gong et al., 2010) identified its main metabolic pathways, which is crucial for understanding its therapeutic effectiveness and safety.

Chemical Synthesis and Structural Analysis

- Research by (Klimova et al., 2013) focused on chemical reactions involving similar compounds, leading to the formation of pyrimidine and piperidone derivatives. This contributes to the understanding of chemical properties and potential applications of these compounds.

Insecticidal Activity

- Pyridine derivatives, closely related to the compound , have been explored for insecticidal properties. (Bakhite et al., 2014) synthesized and tested several derivatives, finding some with significant aphidicidal activities.

Antibacterial Activity

- Studies have explored the antibacterial potential of oxazolidinone derivatives. For example, (Zurenko et al., 1996) investigated two novel oxazolidinone analogs, finding effectiveness against a range of bacterial clinical isolates.

Radioligand Development for Neurodegenerative Disorders

- Research into radioligand development for imaging in neurodegenerative disorders has utilized similar compounds. (Fookes et al., 2008) synthesized and evaluated compounds for their affinity and selectivity for peripheral benzodiazepine receptors.

Anti-Angiogenic and DNA Cleavage Activities

- Piperidine analogues have been investigated for their potential in anti-angiogenic and DNA cleavage activities, which are important for cancer research. (Kambappa et al., 2017) found that certain compounds significantly blocked the formation of blood vessels in vivo and showed DNA cleavage activities.

Antimicrobial Agents Development

- The synthesis and evaluation of pyrimidinone derivatives as antimicrobial agents have been a focus in some studies. (Hossan et al., 2012) synthesized a series of compounds using citrazinic acid, showing good antibacterial and antifungal activities.

Histone Deacetylase Inhibition for Cancer Treatment

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, has been identified as a histone deacetylase inhibitor with potential as an anticancer drug. (Zhou et al., 2008) described its synthesis, biological evaluation, and clinical potential.

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-13-10-17(22-18(20-13)23-8-3-2-4-9-23)25-12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQBQUJSEGLEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)

![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)

![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)

![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)